3-Azido-8-bromo Ethidium Bromide
CAS No.:
Cat. No.: VC0209408
Molecular Formula: C₂₁H₁₆Br₂N₄
Molecular Weight: 484.19
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₁₆Br₂N₄ |
---|---|
Molecular Weight | 484.19 |
Introduction
Chemical Identity and Properties
3-Azido-8-bromo Ethidium Bromide represents a modified version of the parent compound Ethidium Bromide. The chemical carries distinctive properties that differentiate it from the unmodified molecule, particularly due to its azido and bromo substituents.
Basic Chemical Information
The compound's chemical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C21H16Br2N4 |
Molecular Weight | 484.19 |
Chemical Name | 3-Azido-8-bromo Ethidium Bromide |
Catalog Number | RCLS118454 |
Solubility | No Data Available |
Application | 3,8-substituted derivative of Ethidium Bromide |
This compound maintains the phenanthridinium core structure characteristic of Ethidium Bromide while featuring specific modifications at two positions . The azido group at position 3 likely contributes photoreactive properties, while the bromo substituent at position 8 may influence DNA binding affinity and specificity compared to the parent compound.
Structural Characteristics
Relationship to Parent Compound
Understanding the relationship between 3-Azido-8-bromo Ethidium Bromide and its parent compound provides important context for its potential applications and properties.
Ethidium Bromide Background
Ethidium Bromide (EB) is a widely used nucleic acid stain with the molecular formula C₂₁H₂₀N₃Br and a molecular weight of 394.32 . It functions by intercalating between DNA base pairs, resulting in enhanced fluorescence when bound to nucleic acids. EB has been extensively used in molecular biology laboratories for visualizing DNA in gel electrophoresis and other applications .
Comparative Properties
The structural modifications in 3-Azido-8-bromo Ethidium Bromide alter its properties relative to the parent compound. While the core intercalating ability may be preserved, the azido group specifically introduces photoreactivity that may allow for covalent crosslinking to target molecules upon photoactivation. This represents a significant functional difference from standard Ethidium Bromide, which binds non-covalently to DNA through intercalation.
Applications in Research
The specialized chemical modifications of 3-Azido-8-bromo Ethidium Bromide suggest specific research applications distinct from those of the parent compound.
Photoaffinity Labeling
The azido group present in 3-Azido-8-bromo Ethidium Bromide makes it potentially valuable for photoaffinity labeling experiments. According to research on similar compounds, azido derivatives of Ethidium Bromide can function as photoactivated reagents that form covalent bonds with their targets upon exposure to light . Yielding and Firth (1980) conducted studies to identify structure-function relationships for Ethidium Bromide photoaffinity labeling, suggesting that azido-substituted derivatives like 3-Azido-8-bromo Ethidium Bromide may have applications in this field .
Nucleic Acid Research
Given its relationship to Ethidium Bromide, 3-Azido-8-bromo Ethidium Bromide likely retains some ability to interact with DNA, potentially with modified binding characteristics. The compound may be useful in specialized nucleic acid research where standard Ethidium Bromide is insufficient. The combination of potential intercalation and photoactivated crosslinking could make it valuable for identifying specific DNA binding sites or for studying DNA-protein interactions.
Related Azido Derivatives
Several azido derivatives of Ethidium Bromide have been studied, providing context for understanding the potential properties of 3-Azido-8-bromo Ethidium Bromide.
Comparison with Other Azido Derivatives
Research has investigated several related compounds, including ethidium diazide (EAdi) and 3-amino-8-azido-ethidium (EAmono) . These compounds demonstrate photoactivated mutagenic properties that function without requiring metabolic activation (S9). According to Yielding (1979), EAdi is less toxic and mutagenic than EAmono, inducing 70-90 mutations above background per 5 × 10^7 cells compared to 300-600 mutations for EAmono .
The available research suggests that azido derivatives of Ethidium Bromide generally function as photoactivated compounds with varied biological activities depending on the specific substitution pattern. Azido groups confer photoreactivity that can be utilized in specialized applications requiring covalent binding to target molecules.
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